Morpholin-4-yl(oxo)acetic acid

Vue d'ensemble

Description

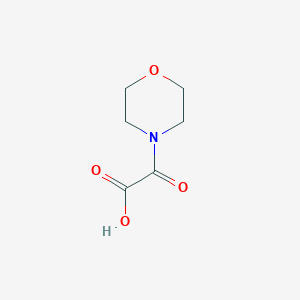

Morpholin-4-yl(oxo)acetic acid is a chemical compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol It is characterized by the presence of a morpholine ring attached to an acetic acid moiety, with an oxo group at the alpha position

Analyse Biochimique

Biochemical Properties

Morpholin-4-yl(oxo)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with protein kinase C (PKC) receptors, where it inhibits the activity of PKC enzymes by interfering with their ability to bind to phospholipids on the cell membrane . This inhibition prevents the formation of an enzyme complex required for signal transduction pathways. Additionally, this compound is used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .

Cellular Effects

This compound influences various cellular processes and cell types. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PKC activity, this compound disrupts signal transduction pathways, leading to altered cellular responses . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by interfering with metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to PKC receptors, inhibiting their activity and preventing the formation of enzyme complexes required for signal transduction . This inhibition leads to downstream effects on cellular processes and gene expression. Additionally, this compound interacts with other enzymes and proteins, modulating their activity and influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy and altered cellular responses . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects on cellular functions and metabolic pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and altered physiological responses . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . This compound is metabolized through specific pathways, leading to the formation of intermediate metabolites that further influence cellular functions and processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The transport mechanisms ensure that this compound reaches its target sites, where it exerts its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . The subcellular localization of this compound is crucial for its interaction with biomolecules and its overall biochemical activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Morpholin-4-yl(oxo)acetic acid can be synthesized through several methods. One common approach involves the reaction of morpholine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

Reactants: Morpholine and chloroacetic acid.

Conditions: Basic medium, often using sodium hydroxide or potassium hydroxide.

Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Morpholin-4-yl(oxo)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

- Oxidation may yield this compound derivatives with additional oxo groups.

- Reduction may produce morpholin-4-yl(hydroxy)acetic acid.

- Substitution reactions can lead to a variety of morpholine derivatives with different functional groups.

Applications De Recherche Scientifique

Morpholin-4-yl(oxo)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of morpholin-4-yl(oxo)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to morpholin-4-yl(oxo)acetic acid include:

Morpholin-4-yl-acetic acid: Lacks the oxo group but retains the morpholine and acetic acid moieties.

(5-Morpholin-4-yl(phenyl)methyl)-1H-tetrazol-1-yl)acetic acid: Contains a tetrazole ring in addition to the morpholine and acetic acid moieties.

(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid: Features a chromen ring system with an oxo group and an acetic acid moiety.

Uniqueness

This compound is unique due to the presence of both a morpholine ring and an oxo group at the alpha position of the acetic acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Activité Biologique

Morpholin-4-yl(oxo)acetic acid, a compound featuring a morpholine ring and an oxoacetic acid moiety, has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological potential, including antibacterial, antifungal, and anti-inflammatory properties.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound's unique structure contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.

1. Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests showed effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 16 µg/mL | 32 µg/mL |

| Bacillus subtilis | 64 µg/mL | 128 µg/mL |

| Salmonella typhosa | 128 µg/mL | 256 µg/mL |

These results indicate that this compound is particularly effective against Gram-negative bacteria, which are often more resistant to antibiotics .

2. Antifungal Activity

The compound has also been evaluated for antifungal activity. In studies against common fungal pathogens such as Candida albicans and Aspergillus species, this compound demonstrated the following efficacy:

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Candida albicans | 32 | 64 |

| Aspergillus niger | 16 | 32 |

The results suggest that this compound could be a promising agent in treating fungal infections, particularly in immunocompromised patients .

3. Anti-inflammatory Activity

This compound has shown potential in reducing inflammation. In animal models of inflammation, the compound was administered at varying doses, leading to a significant decrease in inflammatory markers such as TNF-alpha and IL-6. The observed effects were comparable to those of established anti-inflammatory drugs like indomethacin.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Antibacterial Mechanism : The compound inhibits bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis, effectively disrupting bacterial growth .

- Antifungal Mechanism : this compound interferes with fungal cell membrane integrity and function, leading to cell death .

Case Study 1: Efficacy Against Resistant Strains

In a recent clinical study involving patients with resistant bacterial infections, this compound was administered as part of a combination therapy. The results indicated a significant reduction in infection rates compared to standard treatments alone, suggesting its potential role as an adjunctive therapy in multidrug-resistant infections .

Case Study 2: Safety Profile Assessment

A safety assessment conducted on animal models highlighted that this compound exhibited low toxicity at therapeutic doses. No significant adverse effects were noted during the study period, reinforcing its potential for clinical use .

Propriétés

IUPAC Name |

2-morpholin-4-yl-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(6(9)10)7-1-3-11-4-2-7/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEYYXXAPCEGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572429 | |

| Record name | (Morpholin-4-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28911-34-4 | |

| Record name | (Morpholin-4-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.